
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C14H12N2O6S and its molecular weight is 336.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of α-Aminonitriles
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine has been used as an N-protecting group in the synthesis of α-aminonitriles from amino acids, such as glycine and alanine. The N-protected α-amino-nitriles obtained can be further treated to afford α-aminonitrile hydrochlorides, retaining optical purity (Kawashiro, Yoshida, & Morimoto, 1977).
2. Photochemical Proteolysis of Ion Channels
The compound is involved in site-specific, photochemical proteolysis of proteins expressed in living cells. This approach, using the chemistry of the unnatural amino acid (2-nitrophenyl)glycine (Npg), has been applied to ion channels such as the Drosophila Shaker B K+ channel and the nicotinic acetylcholine receptor, demonstrating its utility in functional studies of proteins in vivo (England et al., 1997).
3. Aminolysis Reactions in Microemulsions
this compound, as a form of glycine, participates in aminolysis reactions. For instance, the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions is a reaction that primarily occurs in the aqueous microdroplet, illustrating the compound's role in specific chemical reactions (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).
4. Interaction with Metals
The compound has been studied for its interaction with metals like cadmium(2+) and zinc(2+), especially in the presence of additional ligands like 2,2'-bipyridine. This research helps understand the metal-induced amide deprotonation and the binding ability of N-protected amino acids (Gavioli et al., 1991).
Biological and Environmental Applications
5. Plant Disease Resistance
The derivative glyphosate (N-phosphonomethyl-glycine), which is structurally related to this compound, has been extensively studied for its impact on plant disease resistance. Its application can influence the severity of plant diseases, potentially weakening plant defenses or altering the soil microflora, affecting nutrient availability involved in physiological disease resistance (Johal & Huber, 2009).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFTNVIURUPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2692771.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
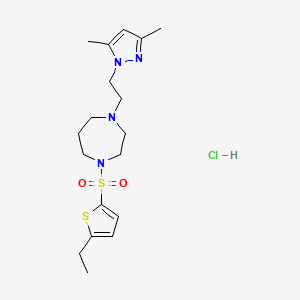
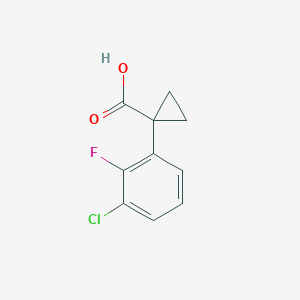
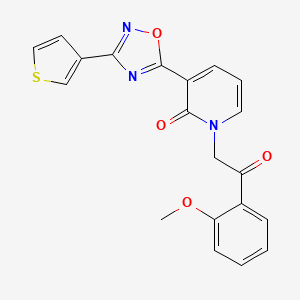
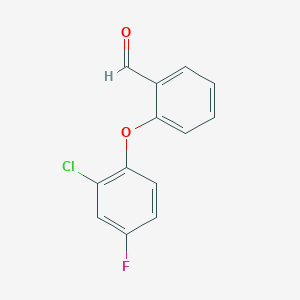
![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)
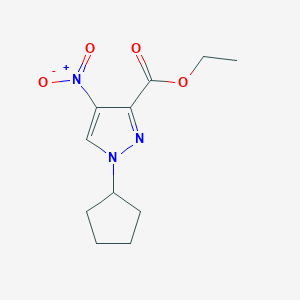
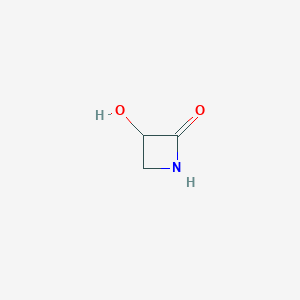
![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)

![(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2692794.png)
